molecular formula C19H15FN4O4 B2798757 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide CAS No. 1904609-46-6

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide

Cat. No. B2798757
CAS RN: 1904609-46-6
M. Wt: 382.351
InChI Key: VGWZJCXOIVNUMU-KXFIGUGUSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H15FN4O4 and its molecular weight is 382.351. The purity is usually 95%.
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Scientific Research Applications

KCNQ2 Opener Activity

Bioisosteric replacement studies have identified certain acrylamides, with structural similarities to the queried compound, as potent KCNQ2 openers. These substances demonstrate significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, indicating potential applications in neurology, particularly for conditions characterized by neuronal hyperactivity or excitability (Wu et al., 2004). Another study by Wu et al. (2004) supports these findings, highlighting the synthesis of potent and efficacious KCNQ2 openers capable of inhibiting induced hyperexcitability of rat hippocampal neurons (Wu et al., 2004).

Heterocyclic Compound Synthesis

Research on the synthesis of N-substituted derivatives of certain heterocyclic compounds demonstrates the broad potential of acrylamides in creating complex molecular structures with possible applications in medicinal chemistry and materials science. These studies explore the addition reactions to acrylonitrile, acrylamide, and ethyl acrylate, leading to compounds with potential utility in drug development and as intermediates in organic synthesis (Vardanyan et al., 2021).

Crystal Structure Analysis

The detailed synthesis and crystal structure determination of acrylamide derivatives provide insights into their molecular configurations, intermolecular interactions, and potential for forming solid-state materials with specific properties. Such research underpins the development of novel materials for various applications, including pharmaceuticals and nanotechnology (Lee et al., 2009).

Surface Active Agents

Studies on the synthesis of surface-active agents from acrylamide derivatives reveal the potential of these compounds in creating new surfactants with applications in industry and environmental management. These agents exhibit pronounced surface properties and antimicrobial activities, suggesting their use in cleaning products, antimicrobial coatings, and pollution remediation efforts (Eissa, 2007).

Photopolymerization Initiators

Research into acrylated naphthalimide derivatives as one-component visible light initiators for photopolymerization reveals the potential of acrylamide-based compounds in advanced manufacturing techniques, including 3D printing and the fabrication of microelectronic devices. These initiators exhibit good photopolymerization performance and high migration stability, underpinning their use in creating precise and durable polymeric materials (Yang et al., 2018).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O4/c20-13-3-4-15-14(10-13)19(26)24(23-22-15)8-7-21-18(25)6-2-12-1-5-16-17(9-12)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,21,25)/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWZJCXOIVNUMU-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide

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